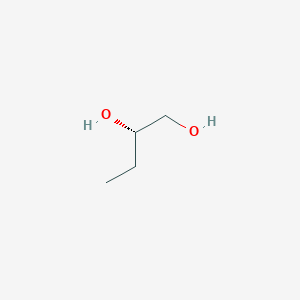

(S)-1,2-Butanediol

Cat. No. B1233174

Key on ui cas rn:

73522-17-5

M. Wt: 90.12 g/mol

InChI Key: BMRWNKZVCUKKSR-BYPYZUCNSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03981931

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).

Yield

5%

Name

Yield

13%

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(C)=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(O)O

|

Step Four

|

Name

|

|

|

Quantity

|

248 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

diameter tube packed with one liter of the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed from the top effluent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a single charge) by quantitative glpc

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17 g | |

| YIELD: PERCENTYIELD | 5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CC)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 47 g | |

| YIELD: PERCENTYIELD | 13% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03981931

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).

Yield

5%

Name

Yield

13%

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(C)=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(O)O

|

Step Four

|

Name

|

|

|

Quantity

|

248 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

diameter tube packed with one liter of the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed from the top effluent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a single charge) by quantitative glpc

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17 g | |

| YIELD: PERCENTYIELD | 5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CC)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 47 g | |

| YIELD: PERCENTYIELD | 13% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03981931

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).

Yield

5%

Name

Yield

13%

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(C)=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(O)O

|

Step Four

|

Name

|

|

|

Quantity

|

248 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

diameter tube packed with one liter of the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed from the top effluent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a single charge) by quantitative glpc

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17 g | |

| YIELD: PERCENTYIELD | 5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CC)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 47 g | |

| YIELD: PERCENTYIELD | 13% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03981931

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).

Yield

5%

Name

Yield

13%

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(C)=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(O)O

|

Step Four

|

Name

|

|

|

Quantity

|

248 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

diameter tube packed with one liter of the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed from the top effluent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a single charge) by quantitative glpc

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17 g | |

| YIELD: PERCENTYIELD | 5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CC)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 47 g | |

| YIELD: PERCENTYIELD | 13% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |